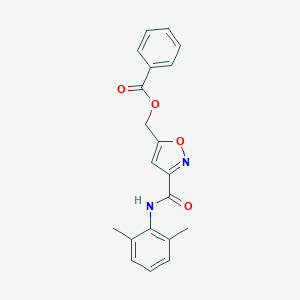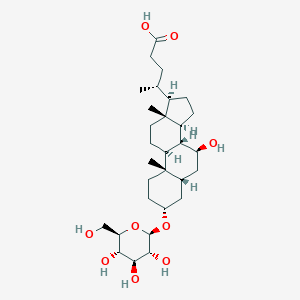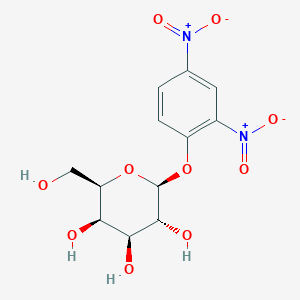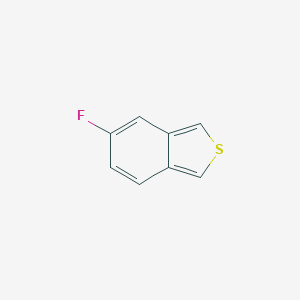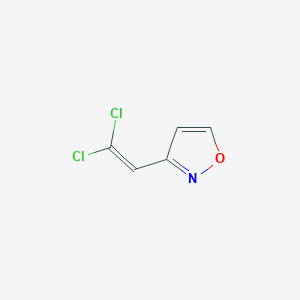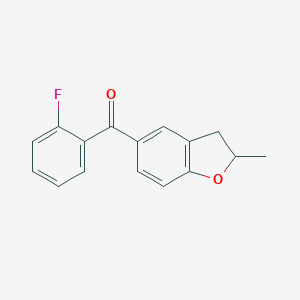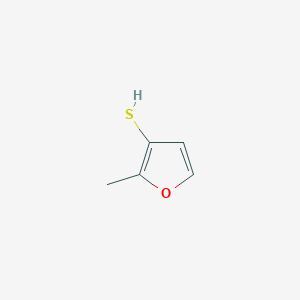
2-Methyl-3-Furanthiol
Übersicht
Beschreibung
2-Methyl-3-furanthiol is an organic compound with the molecular formula C5H6OS. It is a sulfur-containing heterocyclic compound characterized by a furan ring substituted with a methyl group at the second position and a thiol group at the third position. This compound is known for its strong, meaty aroma and is a key odorant in various food products, including cooked ham, wine, and canned tuna fish .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-furanthiol has several scientific research applications:
Chemistry: It is used as a flavoring agent in the food industry due to its strong meaty aroma.
Biology: It is studied for its role in the Maillard reaction and its contribution to food flavors.
Medicine: Research is ongoing to explore its potential antioxidant properties.
Industry: It is used in the production of flavoring agents and fragrances.
Wirkmechanismus
Target of Action:
2M3F is a compound responsible for the cooked meat-like aroma found in fermented soy sauce (FSS) . Its primary targets are sensory receptors in our olfactory system. When present in FSS, even at concentrations below our perception threshold, 2M3F significantly enhances the cooked meat-like aroma . Thus, it plays a crucial role in shaping the overall sensory experience of FSS.
Biochemical Pathways:
The formation of 2M3F involves several pathways:
- Maillard Reaction : 2M3F can be generated via the Maillard reaction between carbohydrates and cysteine . This reaction occurs during the fermentation process of soy sauce, facilitated by microorganisms.
- Other Pathways : While the Maillard reaction is the most common route, 2M3F can also form from other precursors, such as thiamin .
Action Environment:
Environmental factors play a crucial role in 2M3F’s efficacy and stability:
- Temperature : The concentration of 2M3F increases with heating temperature . Higher temperatures during soy sauce production lead to more pronounced meaty aromas.
- Microbial Fermentation : Microorganisms facilitate the generation of 2M3F in FSS . Thus, the fermentation environment influences its production.
Biochemische Analyse
Biochemical Properties
2-Methyl-3-furanthiol is involved in biochemical reactions that contribute to the aroma of food products. It is generated from the addition of ribose and cysteine in fermented soy sauce by heating at 120 °C
Cellular Effects
The cellular effects of this compound are primarily related to its impact on aroma perception. It is present in fermented soy sauce at a concentration considerably greater than the perception threshold . The compound’s concentration increases with heating temperature, enhancing the cooked meat-like aroma
Molecular Mechanism
The molecular mechanism of this compound primarily involves its contribution to the aroma of food products. It is generated from the Maillard reaction and/or yeast action during the fermentation process
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s concentration in fermented soy sauce increases with heating temperature
Metabolic Pathways
This compound is involved in the metabolic pathways related to the aroma of food products. It is generated from the addition of ribose and cysteine in fermented soy sauce by heating at 120 °C
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-3-furanthiol can be synthesized through several methods. One common approach involves the reaction of 2-methylfuran with hydrogen sulfide in the presence of a catalyst. Another method includes the reaction of 2-methylfuran with thiourea followed by hydrolysis to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the Maillard reaction, which involves the reaction of reducing sugars with amino acids. This method is particularly relevant in the food industry, where the compound is generated during the cooking and processing of meat products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-furanthiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides and sulfoxides.
Reduction: The thiol group can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Corresponding sulfides.
Substitution: Various substituted furan derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furanmethanethiol: Another sulfur-containing furan compound with a similar aroma profile.
2-Methyl-3-methyldithiofuran: A related compound with two sulfur atoms.
Bis(2-methyl-3-furyl)disulfide: A disulfide derivative of 2-Methyl-3-furanthiol.
Uniqueness
This compound is unique due to its strong, meaty aroma and its significant contribution to the flavor profile of various food products. Its presence in cooked meat and other food items makes it a valuable compound in the food industry .
Eigenschaften
IUPAC Name |
2-methylfuran-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYNUXHHUVUINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047118 | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale pink to pale orange liquid; aroma of roasted meat | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
57.00 to 60.00 °C. @ 44.00 mm Hg | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.141-1.150 | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
28588-74-1 | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28588-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Furanthiol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylfuran-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-FURANTHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21RW1N179 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-methyl-3-furanthiol known for?
A1: this compound (MFT) is a volatile sulfur compound recognized for its potent and characteristic meaty aroma. []
Q2: In which food products is this compound naturally found?
A2: MFT has been identified in a variety of cooked meat products, coffee, fermented soy sauce, roasted peanuts, and certain wines. [, , , , ]
Q3: What sensory attributes are associated with this compound in food?
A3: MFT is primarily associated with roasted, meaty, and savory notes. In specific contexts, it can also contribute to popcorn-like, rice-like, and vitamin-like aromas. [, , ]
Q4: Can this compound contribute to off-flavors in food?
A4: Yes, at elevated concentrations, MFT has been linked to undesirable off-flavors in stored orange juice, described as "stored orange juice off-flavor." [, ]
Q5: How does the aroma profile of this compound compare to other meaty aroma compounds?
A5: While MFT provides a distinct meaty aroma, other compounds like 2-acetyl-1-pyrroline and 2-propionyl-1-pyrroline contribute more towards a popcorn-like meaty note. []
Q6: How is this compound formed in food?
A6: MFT is primarily formed through the Maillard reaction, a complex series of reactions between carbohydrates and amino acids, specifically cysteine, during thermal processing. [, , ]
Q7: What are the key precursors involved in this compound formation?
A7: Cysteine and sugars, particularly pentoses like ribose and xylose, are crucial for MFT generation. [, , ]
Q8: Are there alternative pathways for this compound formation?
A8: Yes, besides the Maillard reaction, MFT can also be produced through thiamine degradation during thermal processing and through specific enzymatic reactions. [, ]
Q9: Does the presence of other compounds influence this compound formation?
A9: Yes, studies indicate that compounds like glutamic acid can influence both the reaction kinetics and the sensory profile of model systems containing MFT. [] Similarly, (E)-2-octenal can significantly reduce the formation of MFT in cysteine/xylose model systems. []
Q10: How does pH affect the formation of this compound?
A10: The pH of the reaction environment significantly influences the types and amounts of volatile compounds formed, including MFT. Studies suggest that lower pH values generally favor MFT formation. [, ]
Q11: Does supercritical carbon dioxide treatment impact this compound generation?
A11: Interestingly, supercritical carbon dioxide treatment has been shown to enhance the formation of MFT, particularly under alkaline and neutral pH conditions, in a ribose-cysteine model system. []
Q12: Is this compound a stable compound?
A12: No, MFT is relatively unstable and prone to oxidation, especially in aqueous solutions. [, , ]
Q13: How does this compound degrade?
A13: MFT readily oxidizes to form its corresponding disulfide, bis(2-methyl-3-furyl) disulfide, which has a less intense aroma. [, , ]
Q14: What factors can impact the stability of this compound?
A14: Factors like temperature, pH, presence of oxygen, and the presence of other reactive compounds can all influence MFT stability. For instance, its oxidation rate is higher in diethyl ether compared to dichloromethane or pentane. []
Q15: How does this compound interact with other food components?
A15: MFT can react with various food components. It can form disulfides through radical reactions, interact with melanoidins (polymeric compounds found in foods like coffee) via ionic and covalent interactions, and potentially react with other food components through various mechanisms. [, , ]
Q16: What analytical techniques are commonly employed for this compound analysis?
A16: Common techniques include gas chromatography-mass spectrometry (GC-MS), gas chromatography-olfactometry (GC-O), and high-performance liquid chromatography (HPLC) coupled with various detectors, including mass spectrometry. [, , , , , , ]
Q17: Are there specific extraction methods for isolating this compound from food matrices?
A17: Yes, techniques like solid-phase microextraction (SPME), dynamic headspace (DHS), and specific extraction methods using mercury salts or p-hydroxymercuribenzoic acid (pHMB) have been employed. [, , , ]
Q18: What are stable isotope dilution assays used for in this compound research?
A18: Stable isotope dilution assays are a highly accurate and precise method for quantifying MFT in complex food matrices. These assays involve adding a known amount of a stable isotope-labeled MFT standard to the sample, which allows for correction of analyte losses during sample preparation and analysis. [, ]
Q19: What is the molecular formula and weight of this compound?
A19: The molecular formula of MFT is C5H6OS, and its molecular weight is 114.17 g/mol. []
Q20: Does this compound exhibit any notable chemical properties?
A20: Besides its aroma properties, MFT displays antioxidant activity in both aqueous and organic systems. It can scavenge free radicals and protect against lipid peroxidation, a process that leads to rancidity in fats and oils. [, ]
Q21: Has the metabolism of this compound been investigated?
A21: Limited studies suggest that MFT is metabolized in the liver of rats. []
Q22: Can this compound react with acrylamide?
A22: Yes, recent research indicates that MFT can react with acrylamide, potentially contributing to its elimination in model systems. [, ]
Q23: Are there any known industrial applications of this compound?
A23: Due to its potent meaty aroma, MFT is used in the flavor and fragrance industry to impart savory notes to various food products and seasonings. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


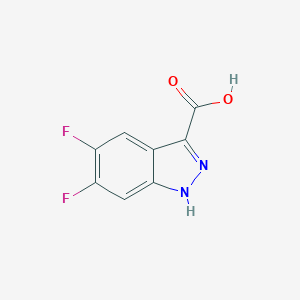
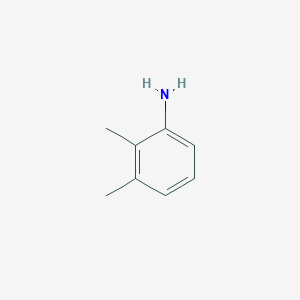

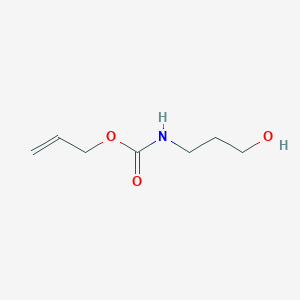
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
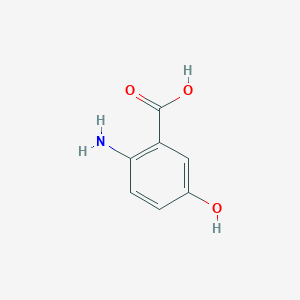
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride](/img/structure/B142595.png)
